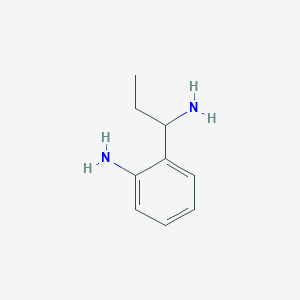

2-(1-Aminopropyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

133332-53-3 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-(1-aminopropyl)aniline |

InChI |

InChI=1S/C9H14N2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,8H,2,10-11H2,1H3 |

InChI Key |

UUZCNFWPRJSBHJ-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1N)N |

Canonical SMILES |

CCC(C1=CC=CC=C1N)N |

Synonyms |

Benzenemethanamine, 2-amino-alpha-ethyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Aminopropyl Aniline and Analogs

Direct Synthetic Approaches

Direct methods aim to construct the target molecule in a straightforward manner, often through well-established reaction types.

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. masterorganicchemistry.comlibretexts.orgyoutube.com This two-part process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.org For the synthesis of 2-(1-aminopropyl)aniline, this strategy would typically involve the reaction of 1-(2-aminophenyl)propan-1-one (B73937) with an ammonia (B1221849) source, followed by reduction.

The choice of reducing agent is crucial for the success of the reaction. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, milder and more selective reagents are often preferred to avoid the reduction of other functional groups. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices because they are capable of selectively reducing the iminium ion in the presence of the starting ketone. masterorganicchemistry.comorganic-chemistry.org The reaction is often performed as a one-pot procedure, where the ketone, amine, and reducing agent are all combined. youtube.com

Catalytic systems, such as those based on ruthenium or titanium, can also facilitate reductive amination. For example, a TiCl(O-i-Pr)₃-mediated system has been shown to be effective for the reductive amination of aromatic ketones with various aryl amines. researchgate.net

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Substrates | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones, Imines | Can reduce the starting carbonyl if not used under controlled conditions. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Imines, Iminium ions | Selective for the iminium ion over carbonyls; reaction is faster at lower pH. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | A mild and selective agent, often used for a wide range of substrates. organic-chemistry.org |

The alkylation of amines is a fundamental method for forming carbon-nitrogen bonds. wikipedia.org In the context of synthesizing this compound, this could theoretically involve the direct alkylation of aniline (B41778). However, this approach is fraught with challenges. The reaction of an amine with an alkyl halide often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, making it difficult to isolate the desired mono-alkylated product. wikipedia.org

For aromatic amines like aniline, another complication arises: the competition between N-alkylation (at the amino group) and C-alkylation (at the aromatic ring). google.com Industrially, N-alkylation using alcohols as alkylating agents is common and often requires catalysts to make the hydroxyl group a better leaving group. unica.it To achieve nuclear alkylation (C-alkylation), specific catalysts and high temperatures (200-400°C) are typically required, using olefins as alkylating agents in the presence of aluminum catalysts. google.com Given these complexities, direct alkylation is generally not a preferred laboratory method for the clean synthesis of a specific primary amine like this compound.

A more controlled, albeit longer, approach involves a multi-step synthesis. One plausible route would begin with a suitable precursor like 2-nitropropiophenone. A key step in this sequence would be the introduction of the second nitrogen atom. This could potentially be achieved through a variation of the Strecker synthesis or by introducing a nitrile group which can then be reduced.

A common strategy for synthesizing primary amines involves the hydrogenation of a nitrile. Catalytic hydrogenation, typically using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum, is an effective method for converting nitriles to primary amines. smolecule.com This reduction step would be the final part of a sequence where a cyano group is introduced onto the propyl side chain of a suitably substituted aniline or nitrobenzene (B124822) precursor. For example, a synthetic pathway could involve the cyanoethylation of a precursor followed by the catalytic reduction of both the nitrile and a nitro group on the aromatic ring to yield the final diamine product.

Enantioselective Synthesis of Chiral Isomers

This compound possesses a chiral center at the carbon atom bearing the amino group on the propyl chain. The synthesis of specific enantiomers (R or S) is of significant interest, particularly for pharmaceutical applications, and requires asymmetric synthesis methods. wikipedia.org

Organocatalysis has emerged as a powerful tool in modern asymmetric synthesis, utilizing small, chiral organic molecules to catalyze enantioselective transformations. unl.pt For the synthesis of chiral amines, organocatalytic asymmetric aza-Michael reactions are particularly relevant. nih.govbeilstein-journals.org This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. nih.gov

Chiral primary or secondary amines, such as proline and its derivatives, are effective catalysts. unibo.itmdpi.com They can activate α,β-unsaturated aldehydes or ketones by forming chiral enamine or iminium ion intermediates, respectively. This activation facilitates the stereocontrolled addition of the nitrogen nucleophile, leading to the formation of a chiral β-amino carbonyl compound. Subsequent chemical modification of the carbonyl group would be required to arrive at the final this compound structure. A variety of organocatalysts, including cinchona alkaloids and thioureas, have been successfully employed in asymmetric aza-Michael reactions, achieving high yields and excellent enantioselectivities. nih.govbeilstein-journals.org

Table 2: Examples of Organocatalysts in Asymmetric Aza-Michael Reactions

| Catalyst Type | Activating Principle | Typical Substrates | Reference |

|---|---|---|---|

| Chiral Primary Amines (e.g., Cinchona-based) | Iminium ion formation | α,β-Unsaturated ketones | nih.gov |

| Chiral Secondary Amines (e.g., Proline derivatives) | Enamine formation | α,β-Unsaturated aldehydes | unibo.it |

| Chiral N-heterocyclic carbenes (NHCs) | HOMO-raising activation | β-Trifluoromethyl β-aryl nitroolefins | pkusz.edu.cn |

Chiral phosphoric acids (CPAs) have become a prominent class of Brønsted acid organocatalysts for a wide array of enantioselective reactions. sigmaaldrich.combeilstein-journals.org These catalysts are particularly effective in transformations involving imines, such as reductive aminations and aza-Michael additions. sigmaaldrich.comnih.gov

In the context of synthesizing chiral this compound, a CPA could be used to catalyze the enantioselective reduction of a prochiral imine precursor. The CPA activates the imine by protonation, forming a chiral ion pair with its conjugate base. This complex then guides the approach of a reductant (e.g., a Hantzsch ester), resulting in the formation of one enantiomer of the amine in excess. sigmaaldrich.com

Alternatively, CPAs can catalyze asymmetric aza-Michael reactions. snnu.edu.cn The CPA acts as a bifunctional catalyst, activating the electrophile (e.g., an enone) through hydrogen bonding while simultaneously orienting the nucleophilic amine for a stereoselective attack. snnu.edu.cn Another powerful strategy is asymmetric protonation, where a prochiral enol or enamine intermediate is protonated by a chiral phosphoric acid, establishing the stereocenter with high enantioselectivity. chinesechemsoc.org These methods provide a direct route to highly enantioenriched chiral amines and could be adapted for the synthesis of the specific enantiomers of this compound. pnas.orgresearchgate.net

Metal-Catalyzed Asymmetric Transformations

The synthesis of chiral amines, including structures analogous to this compound, is a significant focus of modern organic chemistry due to their prevalence in pharmaceuticals and other biologically active molecules. Metal-catalyzed asymmetric transformations offer powerful and efficient routes to these valuable compounds. rsc.orguwindsor.ca

One prominent strategy is the asymmetric hydroamination of alkenes. For instance, the intermolecular hydroamination of vinyl arenes with anilines, catalyzed by palladium complexes, yields Markovnikov products. acs.org Mechanistic studies suggest that the reaction proceeds through the insertion of the alkene into a Pd-H bond, forming a η³-benzyl species, which is then attacked by the amine. acs.org Iridium catalysts, in conjunction with chiral ligands like DTBM-Segphos, have also been successfully employed in the asymmetric hydroamination of bicyclic alkenes with anilines, achieving high yields and excellent enantioselectivities. acs.org

Copper-catalyzed asymmetric hydroamination of alkenes using O-benzoylhydroxylamines has also been reported, providing another avenue to chiral amines. acs.org The proposed mechanism involves the insertion of the alkene into a Cu-H species, followed by oxidative addition with the hydroxylamine (B1172632) derivative and subsequent reductive elimination to afford the desired amine product. acs.org

Transition metal nanoparticles also serve as effective catalysts for various synthetic transformations. wiley.com For example, supported palladium nanoparticles can facilitate the synthesis of primary aromatic amines from cyclohexanones through a dehydrogenative aromatization process. wiley.com

| Catalyst System | Substrates | Product Type | Key Features |

| Pd(OTf)₂, DPPF, TfOH | Vinyl arenes, Anilines | Markovnikov amines | Exclusive formation of the Markovnikov product. acs.org |

| [Ir(coe)₂Cl]₂, DTBM-Segphos, KHMDS | Bicyclic alkenes, Anilines | Chiral amines | High yields and excellent enantioselectivities (up to 99% ee). acs.org |

| Cu catalyst, Ph-BPE or DTBM-Segphos | Alkenes, O-benzoylhydroxylamines | Chiral amines | Enantiodetermining step is alkene insertion into a Cu-H species. acs.org |

| Supported Pd nanoparticles | Cyclohexanones, Amines | Primary aromatic amines | Dehydrogenative aromatization strategy. wiley.com |

Stereocontrolled Ring-Opening of Epoxides by Amines

The ring-opening of epoxides with amines is a fundamental and widely utilized method for the synthesis of β-amino alcohols, which are important precursors and structural motifs in many biologically active compounds. researchgate.netmdpi.com This reaction's utility is enhanced by the development of stereocontrolled and regioselective methods.

Various catalytic systems have been developed to promote the efficient and selective aminolysis of epoxides. For example, Yttrium(III) chloride (YCl₃) has been shown to be an effective catalyst for the ring-opening of epoxides with amines under solvent-free conditions at room temperature, providing β-amino alcohols in good to excellent yields with high regioselectivity. mdpi.com Other metal-based catalysts, such as zinc(II) perchlorate (B79767) hexahydrate and lithium bromide, also facilitate this transformation effectively. rroij.comorganic-chemistry.org In some cases, the reaction can proceed efficiently in the absence of any catalyst, particularly when using polar mixed solvent systems or simply water. organic-chemistry.org

For asymmetric synthesis, chiral catalysts are employed to achieve enantioselective ring-opening of meso-epoxides. Scandium surfactants, in combination with chiral bipyridine ligands, have been used to catalyze the asymmetric ring-opening of meso-epoxides with aromatic amines in water, yielding β-amino alcohols with high enantioselectivities. organic-chemistry.org Similarly, chiral sulfinamide-based organocatalysts can promote the asymmetric ring-opening of meso-epoxides with anilines at room temperature, again with excellent enantioselectivity. organic-chemistry.org The regioselectivity of the nucleophilic attack by the amine on unsymmetrical epoxides is a crucial aspect. Generally, with anilines, the attack occurs at the sterically less hindered carbon atom. rroij.com

| Catalyst/Conditions | Epoxide Type | Amine Type | Key Features |

| YCl₃ (1 mol%) | Aromatic and aliphatic | Aromatic and aliphatic | Solvent-free, room temperature, high regioselectivity. mdpi.com |

| Zinc(II) perchlorate hexahydrate | Various | Various | Solvent-free, excellent chemo-, regio-, and stereoselectivities. organic-chemistry.org |

| Lithium bromide | Various | Aromatic and aliphatic | Inexpensive, environmentally friendly. rroij.com |

| Water | Various | Various | Catalyst-free, high selectivity. organic-chemistry.org |

| Sc(OSO₃C₁₂H₂₅)₃, chiral bipyridine | meso-Epoxides | Aromatic amines | Asymmetric synthesis, excellent enantioselectivities in water. organic-chemistry.org |

| Chiral sulfinamide organocatalyst | meso-Epoxides | Anilines | Asymmetric synthesis, excellent enantioselectivity at room temperature. organic-chemistry.org |

Asymmetric Allylation of Imines

The asymmetric allylation of imines represents a direct and powerful method for the synthesis of chiral homoallylic amines, which are valuable building blocks in organic synthesis. rsc.orgnih.gov This transformation has seen significant advancements through the development of various catalytic systems.

Iridium-catalyzed asymmetric umpolung allylation of imines provides a route to 1,4-disubstituted homoallylic amines. organic-chemistry.org This process involves the regioselective allylation of 2-azaallyl anions followed by a stereospecific 2-aza-Cope rearrangement. organic-chemistry.org The reaction demonstrates a broad substrate scope and delivers products with high enantiomeric excess. organic-chemistry.org

Another important approach involves the use of chiral diols to catalyze the asymmetric allylboration of acyl imines. nih.gov For example, chiral BINOL-derived diols can effectively catalyze the reaction between acyl imines and allyldiisopropoxyborane, affording the corresponding homoallylic amides in good yields and high enantioselectivities. nih.govbeilstein-journals.org This method is applicable to both aromatic and aliphatic imines. nih.gov Mechanistic studies suggest that the chiral diol activates the acyclic boronate through the exchange of an alkoxy group, while also activating the acyl imine via hydrogen bonding. nih.gov

The development of organocatalytic methods has further expanded the toolbox for asymmetric imine allylation. Chiral phosphoric acids derived from BINOL have been shown to catalyze the asymmetric allylation of in situ-formed arylimines, demonstrating high enantioselectivity for a range of substrates. beilstein-journals.org

| Catalyst System | Imine Type | Allylating Agent | Key Features |

| Iridium complex, chiral ligand | Various | Allylic carbonates | Umpolung strategy, synthesis of 1,4-disubstituted homoallylic amines. organic-chemistry.org |

| Chiral BINOL-derived diols | Acyl imines | Allyldiisopropoxyborane | High yields and enantioselectivities for aromatic and aliphatic imines. nih.govbeilstein-journals.org |

| Chiral Phosphoric Acids (CPA) | In situ-formed arylimines | Allylboronates | Organocatalytic, high enantioselectivity. beilstein-journals.org |

Synthesis of Functionalized and Substituted Derivatives

Strategies for ortho-Alkylation of Anilines

The direct C-H functionalization of anilines, particularly at the ortho position, is a highly desirable transformation for the synthesis of substituted aniline derivatives. bath.ac.uk This approach offers atom economy and avoids the multi-step sequences often required in classical synthesis. Various strategies have been developed, primarily relying on transition metal catalysis and the use of directing groups. bath.ac.uk

Palladium catalysis has been extensively used for the ortho-C-H functionalization of anilides. bath.ac.uk For instance, the ortho-acylation of acetanilide (B955) derivatives can be achieved using a palladium catalyst and an oxidant. bath.ac.uk Nickel catalysis has also emerged as a powerful tool for ortho-alkylation. mdpi.com By employing a pyrimidine (B1678525) directing group on the aniline nitrogen, direct alkylation with primary and secondary alkyl halides can be achieved with high regioselectivity. mdpi.com This directing group can be subsequently removed under acidic conditions to furnish the free ortho-alkylated aniline. mdpi.com

Rhodium catalysis offers another avenue for ortho-alkylation. A rhodium(I)-catalyzed cascade reaction involving C(sp²)-H bond functionalization and amidation has been developed, using a phosphorus-containing group as a traceless directing group. rsc.org This method allows for the synthesis of ortho-alkylated anilines from N-arylphosphanamines and styrenes. rsc.org Furthermore, Lewis acid catalysis in combination with specific solvents like hexafluoroisopropanol (HFIP) can promote the selective ortho-C-alkylation of anilines with alkenes, including deactivated styrenes and unactivated alkenes. researchgate.net

| Catalytic System | Directing Group | Alkylating Agent | Key Features |

| Pd(TFA)₂ | Acetanilide | Aldehydes | ortho-Acylation. bath.ac.uk |

| Ni(II) salt, Dt-BEDA ligand | Pyrimidine | Primary and secondary alkyl bromides | High chemo- and regioselectivity, removable directing group. mdpi.com |

| [RhCl(COD)]₂ | Phosphorus-containing group | Styrenes | Traceless directing group strategy. rsc.org |

| Ca(NTf₂)₂, HFIP | None (substrate-directed) | Alkenes | Selective ortho-C-alkylation with deactivated and unactivated alkenes. researchgate.net |

Incorporation of Anilines into Complex Molecular Architectures

Anilines are fundamental building blocks in the construction of complex molecular architectures, ranging from pharmaceuticals to functional materials. rsc.orgnih.govacs.org Their nucleophilic character and the reactivity of the aromatic ring allow for their incorporation into a variety of scaffolds through diverse synthetic strategies.

One powerful approach is the use of cascade reactions, where multiple bond-forming events occur in a single operation. For example, an electrochemical-induced cascade reaction of 2-formyl benzonitrile (B105546) with anilines leads to the synthesis of N-aryl isoindolinones, which are important substructures in pharmaceuticals. mdpi.com Similarly, Rh(I)-catalyzed cascade reactions of N-arylphosphanamines with acrylates can rapidly generate dihydroquinolinone scaffolds, which are present in several drugs. rsc.org

Anilines also play a crucial role in dynamic covalent chemistry, where the reversible formation of covalent bonds, such as imine bonds, is exploited to construct complex systems. nih.govacs.org The in situ formation of imines from anilines can be combined with self-assembly processes to create structures like vesicles, gels, and supramolecular polymers. nih.govacs.org

Furthermore, anilines can be incorporated into polymeric structures to impart specific functionalities. For instance, an electroactive benzoxazine (B1645224) monomer has been synthesized by incorporating an aniline dimer into its structure. rsc.org The resulting polybenzoxazine exhibits reversible redox activity, making it suitable for applications such as advanced anticorrosive coatings. rsc.org The unique reactivity of anilines also allows for their use in single-molecule coupling reactions. A scanning tunneling microscope (STM) can be used to drive the gold-catalyzed oxidative coupling of aniline derivatives to form azobenzenes, demonstrating precise control over bond formation at the nanoscale. nih.gov

Chemical Reactivity and Derivatization Studies

Amine Functional Group Transformations

Both the primary aliphatic amine on the propyl side chain and the primary aromatic amine attached directly to the benzene (B151609) ring are nucleophilic and can undergo a variety of reactions typical of primary amines. The relative reactivity of these two groups can often be controlled by carefully selecting reaction conditions.

Amidation Reactions

The primary amino groups of 2-(1-Aminopropyl)aniline readily react with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. uni-muenchen.de This reaction, a nucleophilic acyl substitution, can theoretically occur at either the aliphatic or the aromatic amine. Generally, the aliphatic amine is more basic and a stronger nucleophile than the aromatic amine, leading to preferential acylation at this position under standard conditions. To achieve di-acylation, more forcing conditions or an excess of the acylating agent may be required.

For example, the reaction with an acyl chloride like benzoyl chloride in the presence of a base (e.g., pyridine (B92270) or NaOH) to neutralize the HCl byproduct would yield N-substituted amides. mdpi.com

Table 1: Representative Amidation Reactions

| Amine Reactant | Acylating Agent | Conditions | Product |

| This compound | Acetic Anhydride | Pyridine, Room Temp. | N-(1-(2-aminophenyl)propyl)acetamide (major) |

| This compound | Benzoyl Chloride | NaOH (aq), Room Temp. | N-(1-(2-aminophenyl)propyl)benzamide (major) |

This table presents plausible reactions based on the general reactivity of primary amines.

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. edu.krdscispace.comdoubtnut.comacs.org this compound can react with carbonyl compounds at either of its primary amine sites to form imine derivatives. internationaljournalcorner.com The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. doubtnut.comglobalconference.info This reaction is typically catalyzed by acid and is reversible. globalconference.info

The reaction of this compound with an aromatic aldehyde, such as benzaldehyde, can lead to the formation of a mono- or di-Schiff base, depending on the stoichiometry and reaction conditions. edu.krdglobalconference.info

Table 2: Schiff Base Formation with Carbonyl Compounds

| Amine Reactant | Carbonyl Compound | Conditions | Product (Imine) |

| This compound | Benzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | (E)-N-benzylidene-2-(1-aminopropyl)aniline and/or (E)-N-(1-(2-((E)-benzylideneamino)phenyl)propylidene)aniline |

| This compound | Acetone | Methanol, Reflux | N-(1-(2-aminophenyl)propyl)propan-2-imine |

This table illustrates expected products from the condensation of this compound with representative carbonyl compounds based on established chemical principles. doubtnut.comresearchgate.net

N-Oxidation

The oxidation of the nitrogen atoms in this compound can lead to different products depending on the specific amine group and the oxidizing agent used. The aromatic amine can be oxidized to form N-hydroxy, nitroso, or nitro derivatives. nih.govnih.gov For N-alkylanilines, oxidation can be a complex process, sometimes leading to the formation of quinone imines or polymeric materials. nih.govnih.govacs.org The electrochemical oxidation of N-alkylanilines has been shown to proceed via radical cations, which can lead to a variety of products. nih.gov

Metabolic studies on similar alkylanilines suggest that N-hydroxylation is a common biotransformation pathway, which is a critical step in their biological activity. nih.gov Chemical oxidation using reagents like hydrogen peroxide or peroxyacids can yield N-oxides. digitellinc.com The oxidation of the aliphatic primary amine can also occur, potentially forming oximes or nitrones after initial oxidation and rearrangement.

Aromatic Ring Functionalization

The aniline (B41778) moiety in this compound makes the aromatic ring highly susceptible to electrophilic substitution reactions. The amino group is a powerful activating and ortho-, para-directing group. The 1-aminopropyl substituent, being an alkyl group attached to the ring, is also weakly activating and ortho-, para-directing. The combined effect directs incoming electrophiles primarily to the positions ortho and para to the strongly activating amino group (positions 4 and 6).

Electrophilic Aromatic Substitution Reactions

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation.

Halogenation: Direct bromination of anilines with bromine water is often so rapid that it leads to the formation of polybrominated products. For instance, the reaction of aniline yields 2,4,6-tribromoaniline. To achieve controlled monobromination of this compound, milder conditions or protection of the amino group (e.g., by acetylation) would be necessary.

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic, as the strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-directing and deactivating group. sci-hub.se Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the aniline ring. sci-hub.se Milder nitrating agents, such as tert-butyl nitrite, have been developed for the regioselective nitration of N-alkyl anilines, which can yield N-nitroso N-alkyl nitroanilines. sci-hub.sersc.org

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂ in CCl₄ (controlled) | 4-Bromo-2-(1-aminopropyl)aniline |

| Nitration (Protected) | 1. Acetic Anhydride 2. HNO₃/H₂SO₄ 3. H₃O⁺, heat | 2-(1-Aminopropyl)-4-nitroaniline |

This table outlines plausible outcomes for electrophilic substitution based on the known reactivity of substituted anilines. scispace.com

Coupling Reactions

The functional groups of this compound allow it to participate in various modern coupling reactions, which are fundamental in the synthesis of complex molecules.

Azo Coupling: The aromatic primary amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C). slideshare.netunacademy.comchemicalnote.com This process is known as diazotization. The resulting aryldiazonium salt is an electrophile that can react with activated aromatic compounds (the coupling partner), such as phenols or other anilines, to form brightly colored azo compounds. organic-chemistry.orgwikipedia.orgchemguide.co.uk This is known as an azo coupling reaction. organic-chemistry.org The coupling typically occurs at the para position of the coupling partner. wikipedia.org

Palladium-Catalyzed Cross-Coupling:

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net this compound can act as the amine nucleophile in a palladium-catalyzed reaction with an aryl halide or triflate to produce a more complex diarylamine or N-aryl alkylamine. beilstein-journals.orgrsc.org

Suzuki Coupling: To participate as the organoboron component in a Suzuki coupling, the aniline would first need to be converted into a derivative, such as an aryl halide (e.g., through a Sandmeyer reaction on the diazonium salt) or an arylboronic acid/ester. libretexts.orgorganic-chemistry.orgnih.gov For example, if converted to 2-(1-aminopropyl)-4-bromoaniline, this derivative could then be coupled with various boronic acids to introduce new carbon-carbon bonds at the 4-position. nih.govmdpi.com

Table 4: Representative Coupling Reactions

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Azo Coupling | 1. This compound 2. Phenol | 1. NaNO₂, HCl (0-5°C) 2. NaOH (aq) | Azo Dye |

| Buchwald-Hartwig Amination | This compound + Bromobenzene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., X-Phos), Base (e.g., KOt-Bu) | N-Phenyl-2-(1-aminopropyl)aniline |

| Suzuki Coupling (of a derivative) | 4-Bromo-2-(1-aminopropyl)aniline + Phenylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Phenyl-2-(1-aminopropyl)aniline |

This table provides examples of how this compound or its direct derivatives could be used in common coupling reactions.

Derivatization for Analytical and Structural Elucidation

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative. In the analysis of "this compound," derivatization plays a crucial role in enhancing its detection and separation, as well as in determining its stereochemistry and creating spectroscopic probes. This is achieved by reacting the primary amine group of the molecule with a derivatizing agent to yield a product with improved analytical properties.

Pre-column Derivatization for Chromatographic Analysis

Pre-column derivatization is a technique employed in liquid chromatography (HPLC) and gas chromatography (GC) to improve the analytical characteristics of a target compound before its introduction into the chromatographic system. thermofisher.comdokumen.pub For "this compound," which contains a primary amine group, this process is particularly advantageous as it can enhance detectability, improve chromatographic resolution, and increase volatility for GC analysis. thermofisher.comdoi.org

A variety of reagents are available for the derivatization of primary amines. These reagents typically introduce a chromophore or fluorophore into the molecule, significantly enhancing its response to UV or fluorescence detectors. thermofisher.com This is beneficial because the amine functional group itself has low UV absorptivity. researchgate.net

Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.combrieflands.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.com

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Forms fluorescent sulfonamide derivatives with primary and secondary amines. thermofisher.com

1,2-Naphthoquinone-4-sulfonate (NQS): Used for the derivatization of aniline, a structural component of "this compound," to facilitate its determination in various samples. nih.gov

N,N-diethyl-2,4-dinitro-5-fluoroaniline: A reagent that creates stable derivatives with primary and secondary amino acids, allowing for their separation and quantification. nih.gov

The choice of derivatizing agent and reaction conditions (e.g., pH, temperature, and time) are optimized to ensure complete and reproducible derivatization, leading to accurate and sensitive quantification of "this compound" in complex matrices. researchgate.netmdpi.com For instance, the derivatization of aniline with NQS is performed at a pH of 9.5 and a temperature of 85°C for one minute. nih.gov The resulting derivatives often exhibit improved chromatographic behavior, such as better peak shape and resolution from interfering substances. thermofisher.com

Table 1: Common Pre-column Derivatization Reagents for Primary Amines

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Detection Method | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | thermofisher.combrieflands.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence | thermofisher.com |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence | thermofisher.com |

| 1,2-Naphthoquinone-4-sulfonate | NQS | Primary Amines (Anilines) | UV/Visible | nih.gov |

| N,N-diethyl-2,4-dinitro-5-fluoroaniline | - | Primary & Secondary Amino Acids | Spectrophotometric | nih.gov |

Chiral Derivatizing Agents for Stereochemical Analysis

"this compound" is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are of significant interest. researchgate.net One common approach for determining the enantiomeric composition of chiral amines is the use of chiral derivatizing agents (CDAs). dea.govnih.gov

This indirect method involves reacting the racemic amine with a single, pure enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated using standard achiral chromatographic techniques like GC or HPLC. dokumen.pubnih.gov

Several CDAs are effective for the derivatization of primary amines. A key requirement for a CDA is that it must be enantiomerically pure to avoid the formation of a complex mixture of diastereomers, which could lead to inaccurate results. open.ac.uk

Examples of chiral derivatizing agents used for amines include:

S-(-)-N-(trifluoroacetyl)prolyl chloride (TPC): This reagent has been successfully used to separate the enantiomers of amphetamine and its analogs by forming diastereomeric amides that can be resolved on an achiral GC column. researchgate.netnih.gov

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This agent is widely used in HPLC to separate amino acid enantiomers and has also been applied to the chiral resolution of amphetamine and methamphetamine. cuny.edu

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid): This CDA reacts with chiral amines and alcohols to form diastereomeric esters or amides, which can be analyzed by NMR spectroscopy or chromatography to determine enantiomeric purity. cuny.edu

The selection of the appropriate CDA and analytical technique is crucial for achieving baseline separation of the resulting diastereomers, allowing for the accurate determination of the enantiomeric excess (%ee) of the original "this compound" sample. nsf.gov

Table 2: Chiral Derivatizing Agents for Stereochemical Analysis of Amines

| Chiral Derivatizing Agent | Abbreviation | Resulting Derivative | Analytical Technique | Reference |

|---|---|---|---|---|

| S-(-)-N-(trifluoroacetyl)prolyl chloride | TPC | Diastereomeric Amides | GC, GC-MS | researchgate.netnih.gov |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Diastereomeric Amides | HPLC | cuny.edu |

| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA (Mosher's Acid) | Diastereomeric Amides/Esters | NMR, Chromatography | cuny.edu |

Functionalization for Spectroscopic Probes

Functionalization of "this compound" can also be performed to create spectroscopic probes, which are molecules designed to detect or quantify other substances through changes in their spectroscopic properties, such as fluorescence. nih.gov The primary amine group of "this compound" serves as a reactive handle for attaching various functional moieties. biotium.combiotium.com

For instance, fluorescent dyes containing amine-reactive groups can be covalently attached to the primary amine of "this compound". biotium.comjenabioscience.com These reactive groups include:

Succinimidyl esters (SE) or N-hydroxysuccinimide (NHS) esters: These are commonly used to label primary amines on proteins and other molecules, forming stable amide bonds. biotium.com

Isothiocyanates: These react with primary amines to form thiourea (B124793) linkages. biotium.com

Pyrylium dyes: These are fluorogenic dyes that become highly fluorescent upon reaction with primary amines. lumiprobe.com

The resulting fluorescently-labeled "this compound" derivative can then be used as a probe in various applications. For example, if the aniline portion of the molecule interacts with a specific target, this interaction could lead to a change in the fluorescence signal (e.g., an increase or decrease in intensity, or a shift in the emission wavelength), allowing for the detection and quantification of the target analyte. nih.gov

Furthermore, the functionalization of surfaces with molecules containing aminopropyl groups is a common strategy in materials science. researchgate.netrsc.orgtuni.fi While not directly related to creating a spectroscopic probe from "this compound," this demonstrates the versatility of the aminopropyl group in surface modification for various applications, including the development of sensors. tuni.fiacs.org

Table 3: Amine-Reactive Functional Groups for Spectroscopic Probe Functionalization

| Amine-Reactive Group | Resulting Linkage | Common Fluorophores | Reference |

|---|---|---|---|

| Succinimidyl Ester (SE/NHS Ester) | Amide | CF® Dyes, Carboxyrhodamine 110 | biotium.com |

| Isothiocyanate | Thiourea | Eosin-5-isothiocyanate | biotium.com |

| Pyrylium Salts | Pyridinium | Pyrylium Dyes | lumiprobe.com |

Coordination Chemistry and Metal Complexation

Ligand Design and Properties

The design of ligands is a critical aspect of coordination chemistry, as the properties of the ligand dictate the structure, stability, and reactivity of the resulting metal complex. 2-(1-Aminopropyl)aniline possesses distinct characteristics that make it an interesting candidate for ligand design.

Chelating Modes and Denticity

This compound primarily functions as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its primary and secondary amine groups. This N,N-bidentate chelation forms a stable five-membered ring with the metal ion.

In some instances, derivatives of similar aniline (B41778) compounds can exhibit different denticity. For example, Schiff base ligands derived from the condensation of an aniline derivative with another molecule can act as monobasic bidentate ligands. mdpi.com Furthermore, the introduction of other donor atoms, such as oxygen, can lead to tridentate (N,N,O) chelation. This is observed in Schiff base complexes derived from salicylaldehyde (B1680747) and N-[1-(3-aminopropyl)imidazole], which form tridentate chelate complexes with various transition metals. researchgate.nettandfonline.com

Steric and Electronic Influences on Coordination Behavior

The coordination behavior of this compound and its derivatives is significantly influenced by both steric and electronic factors. The propyl group attached to the primary amine introduces steric bulk, which can affect the geometry of the resulting metal complex. researchgate.net The arrangement of ligands around a metal center is often determined by the steric requirements of the ligands. acs.orgnih.gov

Electronically, the aniline moiety influences the electron-donating ability of the ligand. rsc.org The presence of substituents on the aniline ring can further modify the electronic properties, thereby affecting the stability and reactivity of the metal complex. rsc.org For instance, the complexation of bis(diphenylphosphinomethyl)aniline with palladium(II) results in a flattened boat conformation, a direct consequence of the electronic and steric environment created by the ligand. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. 13.235.221 The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metals

A wide range of transition metal complexes have been synthesized using ligands derived from or similar to this compound. These include complexes with:

Copper(II): Copper(II) complexes are frequently synthesized, often exhibiting square planar or distorted square pyramidal geometries. mdpi.comresearchgate.netacs.org For example, the reaction of N,N'-bidentate N-(pyridin-2-ylmethyl)aniline derivatives with copper(II) chloride yields polynuclear, dinuclear, and mononuclear complexes depending on the specific ligand structure. researchgate.net

Nickel(II): Nickel(II) complexes with related Schiff base ligands have been prepared and characterized, often displaying octahedral geometry. mdpi.comresearchgate.net In some cases, the stoichiometry of the complex is found to be ML2, where two ligand molecules coordinate to a single nickel(II) ion. researchgate.net

Cobalt(II/III): Cobalt complexes with similar ligands have been synthesized and studied. mdpi.com For instance, tridentate Schiff base ligands form stable complexes with Co(II). researchgate.nettandfonline.com

Palladium(II) and Platinum(II): Palladium(II) and Platinum(II) complexes of α-aminophosphine ligands, which share structural similarities, have been synthesized. rsc.org These complexes are of interest due to their potential applications in catalysis and medicine. rsc.orgplos.orgnih.govnih.gov

Rhodium(III): Rhodium(III) complexes have been prepared using α-aminophosphine ligands, often starting from [Rh(III)CpCl2]2 as a precursor. rsc.org

Chromium(III): Chromium(III) complexes with Schiff base ligands have been synthesized and their antimicrobial properties investigated. mdpi.com In some cases, ligand-centered oxidation can lead to rearranged ligands within the chromium coordination sphere. acs.org

Manganese(II): Manganese(II) complexes with related Schiff base ligands have been prepared. nih.govresearchgate.net These complexes can exhibit catalytic activity in oxidation reactions. nih.govresearchgate.net

Iron(III): Iron(III) complexes with asymmetric N-capped tripodal NO3 ligands and pentadentate N2O3 ligands have been synthesized and structurally characterized, often showing distorted trigonal bipyramidal geometry. researchgate.netresearchgate.net

Zirconyl(II): While less common, the coordination chemistry of zirconyl(II) with various ligands is an area of active research.

The synthesis of these complexes often involves a one-pot reaction where the metal salt and the ligand are mixed in an appropriate solvent and refluxed. 13.235.221

Polymeric and Supramolecular Metal Architectures

The ability of ligands like this compound and its derivatives to bridge metal centers can lead to the formation of polymeric and supramolecular structures. ethernet.edu.et For instance, a heterometallic polymeric complex, [Cu2(medpt)2(N3)2Ni(CN)4]n, where medpt is bis(3-aminopropyl)methylamine, forms a one-dimensional chain. iucr.org These extended structures are held together by bridging ligands and can exhibit interesting properties, such as porosity. iucr.org

Supramolecular assemblies can also be formed through non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.govnih.govacs.org For example, aniline-phenol cocrystals can form tetramer supramolecular synthons through hydrogen bonding. nih.gov The design and synthesis of such architectures are of great interest for applications in materials science and catalysis.

Structural Elucidation of Metal Complexes

For example, X-ray diffraction studies have revealed the distorted square planar geometry of certain Cu(II) complexes and the octahedral geometry of some Ni(II) complexes. acs.orgresearchgate.net In the case of a polymeric Cu(II) complex with N-(pyridin-2-ylmethyl)aniline, X-ray crystallography showed a chloro-bridged, five-coordinated, distorted square pyramidal geometry around the copper center. researchgate.net

Spectroscopic methods such as Infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with elemental analysis and magnetic susceptibility measurements, are also crucial for characterizing these complexes and corroborating the data obtained from X-ray crystallography. mdpi.comresearchgate.nettandfonline.com

Single Crystal X-ray Diffraction Studies

A typical single-crystal X-ray diffraction study would involve:

Synthesis and Crystallization: The synthesis of a metal complex of this compound and subsequent growth of a single crystal suitable for diffraction.

Data Collection: Mounting the crystal on a diffractometer and exposing it to an X-ray beam to collect diffraction data.

Structure Solution and Refinement: Processing the diffraction data to solve the crystal structure and refine the atomic positions.

The resulting data would be presented in a crystallographic information file (CIF), containing detailed parameters such as those hypothetically listed in the table below.

Table 1: Hypothetical Crystallographic Data for a Metal Complex of this compound

| Parameter | Hypothetical Value |

| Chemical Formula | [M(C₉H₁₄N₂)Cl₂] |

| Formula Weight | (Value dependent on metal M) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | (e.g., 8.5) |

| b (Å) | (e.g., 12.1) |

| c (Å) | (e.g., 15.3) |

| α (°) | 90 |

| β (°) | (e.g., 95.2) |

| γ (°) | 90 |

| Volume (ų) | (Calculated from cell parameters) |

| Z | 4 |

| Density (calculated) (g/cm³) | (Calculated value) |

| R-factor | (e.g., < 0.05) |

Note: This table is purely illustrative and is not based on experimental data.

Coordination Geometry Analysis

For a hypothetical octahedral complex, this compound would likely chelate to the metal ion, occupying two adjacent coordination sites. The remaining four sites would be occupied by other ligands. In a square planar geometry, the ligand and two other monodentate ligands would coordinate to the metal in the same plane. The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. cesamo.fr

Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. A comprehensive analysis of the crystal packing of a this compound complex would involve the study of hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions involving the aniline ring.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. acs.orgnih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. For a complex of this compound, one would expect to observe significant contributions from N-H···X and C-H···X hydrogen bonds (where X is an electronegative atom from an adjacent molecule), as well as H···H contacts. acs.org

Catalytic Applications of 2 1 Aminopropyl Aniline Derivatives

Organocatalysis

In organocatalysis, the inherent basicity and nucleophilicity of the amine groups in 2-(1-Aminopropyl)aniline derivatives are harnessed to activate substrates and control stereochemistry without the need for metal centers.

Iminium Catalysis

Primary aniline (B41778) derivatives can act as effective catalysts in reactions proceeding through an iminium ion intermediate. Simple ortho-alkylated anilines have been demonstrated to be excellent iminium catalysts for the epoxidation of α-substituted acroleins. researchgate.net In this mode of activation, the primary amine of a this compound derivative would reversibly condense with an α,β-unsaturated aldehyde or ketone. This process forms a chiral iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.

The steric environment created by the ortho-substituents, such as the 1-aminopropyl group, is crucial for shielding one face of the iminium ion, thereby directing the approach of the nucleophile and inducing enantioselectivity. For instance, 2,6-diisopropylaniline (B50358) has been shown to be an active catalyst for the epoxidation of various α-substituted acroleins, yielding epoxide products in good to excellent yields. researchgate.net

Table 1: Iminium-Catalyzed Epoxidation of α-Substituted Acroleins using an ortho-Alkylated Aniline Catalyst This table is representative of the types of transformations possible with ortho-alkylated aniline catalysts in iminium catalysis.

| Entry | α-Substituted Acrolein | Nucleophile (Oxidant) | Product | Yield |

| 1 | α-Methylacrolein | tert-Butyl hydroperoxide (TBHP) | 2-Methyl-2-oxiranecarbaldehyde | Good |

| 2 | α-Ethylacrolein | tert-Butyl hydroperoxide (TBHP) | 2-Ethyl-2-oxiranecarbaldehyde | Good |

| 3 | α-Phenylacrolein | tert-Butyl hydroperoxide (TBHP) | 2-Phenyl-2-oxiranecarbaldehyde | Excellent |

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts capable of activating substrates through hydrogen bonding. beilstein-journals.org In reactions involving aniline derivatives, CPAs can protonate the amine, forming a chiral ion pair that directs the subsequent transformation. researchgate.net This bifunctional activation, where the CPA's acidic proton activates an electrophile while its basic P=O group organizes the nucleophile, creates a highly ordered chiral microenvironment. beilstein-journals.orgmdpi.com

Derivatives of this compound can act as substrates in CPA-catalyzed reactions. The dual amine functionalities can interact with the CPA catalyst, influencing the stereochemical outcome. This approach has been successfully applied in the synthesis of complex heterocyclic structures. nih.govnih.gov For example, a CPA-catalyzed process can be used for the enantioselective synthesis of lactams through the cyclization of an aniline derivative. nih.gov

Application in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. nih.gov Chiral primary and secondary amines, including derivatives of amino acids like proline, are well-known catalysts for this transformation. nih.gov The catalytic cycle typically involves the formation of a chiral enamine intermediate from the reaction of the amine catalyst and a ketone donor. This enamine then attacks an aldehyde acceptor, and subsequent hydrolysis releases the aldol product and regenerates the catalyst.

A chiral this compound derivative, with its primary and secondary amine functionalities, is structurally suited to participate in this type of catalysis. The primary amine could form the key enamine intermediate, while the chiral backbone, originating from the 1-aminopropyl group, would control the facial selectivity of the subsequent addition to an aldehyde. The efficiency and stereoselectivity of such catalysts are often influenced by the rigidity of the catalyst's backbone and the presence of additional functional groups that can form hydrogen bonds to stabilize the transition state. nih.gov

Metal-Catalyzed Reactions

In metal-catalyzed reactions, the role of this compound derivatives shifts from being the direct catalyst to acting as a chiral ligand that coordinates to a metal center. The ligand's stereochemical information is transferred to the product through the metal's coordination sphere.

Ligands in Asymmetric Catalysis

The 1,2-diamine motif present in this compound makes it an excellent scaffold for chiral ligands. Such ligands, often featuring both nitrogen and phosphorus donors (P,N ligands), are highly effective in a wide range of asymmetric catalytic reactions. researchgate.net The aniline nitrogen and the propyl amine can coordinate to a metal center, forming a stable five-membered chelate ring. Further modification, for example, by converting one of the amine groups into a phosphine, would create a powerful P,N-type ligand.

These ligands are crucial for achieving high reactivity and enantioselectivity in reactions such as hydrogenation, allylic alkylation, and cross-coupling. researchgate.net The steric and electronic properties of the ligand, dictated by the substituents on the aniline ring and the amine groups, can be fine-tuned to optimize the performance for a specific metal-catalyzed transformation.

Catalytic Asymmetric Cyclizative Rearrangements

A notable application of aniline derivatives is in catalytic asymmetric cyclizative rearrangements, which provide access to valuable chiral heterocyclic compounds. nih.gov Research has demonstrated a novel cyclizative rearrangement of anilines and vicinal diketones to produce enantioenriched 2,2-disubstituted indolin-3-ones. nih.govnih.gov This reaction is catalyzed by a single chiral phosphoric acid and proceeds through a complex cascade involving a [3+2] heteroannulation, dehydration, and a 1,2-ester shift. nih.gov

In this transformation, the aniline derivative acts as a 1,3-binucleophile. nih.govnih.gov The stereoselectivity is proposed to originate from an amine-directed, enantioselective ortho-C-H addition of the aniline to the ketone, a step controlled by the CPA catalyst. nih.gov The reaction exhibits broad substrate scope and good functional group compatibility. nih.gov

Table 2: CPA-Catalyzed Asymmetric Cyclizative Rearrangement of Anilines with Vicinal Diketones nih.gov

| Entry | Aniline Derivative (Substituent) | Vicinal Diketone | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 3-Methoxyaniline | Benzil | 95 | 96 |

| 2 | 3-(Isopropyloxy)aniline | Benzil | 94 | 97 |

| 3 | 3-(Benzyloxy)aniline | Benzil | 92 | 95 |

| 4 | 3-(4-Fluorobenzyloxy)aniline | 4,4'-Difluorobenzil | 96 | 96 |

| 5 | 3-Phenoxyaniline | Benzil | 85 | 91 |

This methodology highlights how aniline derivatives can be employed in sophisticated, organocatalyzed asymmetric tandem reactions to build complex molecular architectures with high levels of stereocontrol. nih.gov

Enantioselective Alkylation of Aromatic Rings

Enantioselective alkylation of aromatic rings, particularly the Friedel-Crafts reaction, is a cornerstone of organic synthesis for creating chiral molecules with quaternary stereocenters. The development of catalysts that can control the facial selectivity of an incoming electrophile to an aromatic nucleophile is a significant challenge. Chiral C₂-symmetric ligands have demonstrated considerable success in this area, particularly in metal-catalyzed processes.

Derivatives of this compound are well-suited to act as chiral ligands in such transformations. By coordinating to a transition metal like rhodium, palladium, or copper, the diamine can form a stable chelate ring, creating a rigid and well-defined chiral pocket. This pocket can effectively discriminate between the two faces of the aromatic substrate or the electrophile, guiding the alkylation to proceed with high enantioselectivity.

For instance, in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines with arylboronic acids, chiral diene ligands have been shown to provide excellent yields and enantioselectivities. A bidentate ligand derived from this compound could similarly control the stereochemical outcome by influencing the orientation of the substrates within the metal's coordination sphere. The steric and electronic properties of the ligand could be fine-tuned by modifying the amine functionalities, for example, by installing bulky protecting groups or electron-withdrawing/donating substituents on the aniline ring.

Table 1: Enantioselective Rh-Catalyzed Arylation of N-Tosylarylimines with a Chiral Diene Ligand This table presents data for a representative system to illustrate the potential of chiral ligands in controlling enantioselectivity in aromatic alkylation-type reactions.

| Entry | Imine Substrate (Ar¹) | Arylboronic Acid (Ar²) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | Phenyl | 98 | 99 |

| 2 | 4-Methoxyphenyl | Phenyl | 97 | 99 |

| 3 | 4-Chlorophenyl | Phenyl | 99 | 99 |

| 4 | Phenyl | 4-Tolyl | 98 | 99 |

| 5 | Phenyl | 3,5-Dimethylphenyl | 96 | >99 |

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines, which are valuable intermediates in the pharmaceutical and fine chemical industries. Catalytic asymmetric hydroamination allows for the direct formation of chiral amines from readily available alkenes or alkynes. Chiral 1,2-diamine derivatives are particularly effective ligands for this transformation.

The development of copper-catalyzed hydroamination has provided an efficient route to chiral 1,2-diamine derivatives from allylic pivalamides. A ligand based on this compound would be an ideal candidate for such a reaction. Its two nitrogen atoms can chelate the copper center, while the stereocenter adjacent to the aliphatic amine would dictate the facial selectivity of the N-H bond addition to the unsaturated substrate. This approach could provide access to a wide range of enantioenriched vicinal diamines under mild conditions.

The versatility of this catalytic strategy is demonstrated by its broad functional group tolerance and high regio- and enantioselectivity. The application of early-metal-based catalysts, including those from the rare earth elements, has also expanded the scope of asymmetric hydroamination.

Table 2: Copper-Catalyzed Enantioselective Hydroamination for the Synthesis of 1,2-Diamine Derivatives This table showcases representative results from a copper-catalyzed system, highlighting the high selectivity achievable with chiral ligands in hydroamination reactions.

| Entry | Allylic Pivalamide Substrate | Amine Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cinnamyl pivalamide | Phthalimide | 95 | 94 |

| 2 | (E)-Hex-2-en-1-yl pivalamide | Phthalimide | 88 | 92 |

| 3 | 3,3-Dimethylallyl pivalamide | Phthalimide | 91 | 90 |

| 4 | Geranyl pivalamide | Phthalimide | 75 | 88 |

Mechanistic Investigations in Catalysis

Understanding the mechanism of a catalytic reaction is paramount for optimizing its efficiency and selectivity. For asymmetric reactions involving chiral ligands like derivatives of this compound, mechanistic studies focus on elucidating the origin of stereocontrol.

Transition State Analysis (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. DFT calculations allow researchers to model the structures and energies of reactants, intermediates, and, most importantly, transition states. By comparing the energies of the diastereomeric transition states that lead to the different product enantiomers, the origin of enantioselectivity can be determined.

For a catalyst derived from this compound, DFT studies could model how the ligand coordinates to a metal center and how this complex interacts with the substrates. These calculations can reveal crucial non-covalent interactions, such as steric repulsion or attractive forces (e.g., CH-π interactions), within the chiral binding pocket that stabilize one transition state over the other. This insight is vital for the rational design of new, more effective catalysts. For example, computational analysis of gold(I) complexes with chiral ligands has been used to understand the stereo-controlling elements in intramolecular cycloadditions.

Role of Hydrogen Bonding in Stereocontrol

Hydrogen bonding is a powerful non-covalent interaction that plays a critical role in molecular recognition and catalysis. In asymmetric catalysis, chiral hydrogen-bond donors can activate an electrophile and simultaneously shield one of its faces, directing the nucleophilic attack to the opposite face. This principle is employed by a wide range of organocatalysts, including ureas, thioureas, and diols.

Derivatives of this compound are uniquely positioned to exploit hydrogen bonding for stereocontrol. The N-H groups of the aniline and the aliphatic amine can act as hydrogen-bond donors. For example, converting the primary amine into a urea (B33335) or thiourea (B124793) would create a potent bifunctional catalyst. One N-H group could activate an electrophile (e.g., a nitroalkene or an imine) via hydrogen bonding, while the aniline moiety or another functional group on the catalyst backbone could interact with the nucleophile, organizing both reactants in a highly ordered, chiral transition state assembly. This dual activation model is a hallmark of many highly effective organocatalytic systems and provides a clear pathway for the application of this compound derivatives in asymmetric synthesis.

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound, allowing for the identification of functional groups and structural features.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(1-Aminopropyl)aniline is expected to display a series of characteristic absorption bands corresponding to the vibrations of its distinct functional groups: the primary aromatic amine, the primary aliphatic amine, the propyl chain, and the disubstituted benzene (B151609) ring.

Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3500-3250 cm⁻¹ due to asymmetric and symmetric stretching modes. orgchemboulder.comwpmucdn.com For this compound, which contains both an aromatic and an aliphatic primary amine, four distinct N-H stretching bands might be observable, or they could overlap. The aromatic N-H stretches are generally found at slightly higher frequencies than aliphatic ones. libretexts.org

Other expected key absorptions include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹, originating from the propyl group.

N-H bending (scissoring): Around 1650-1580 cm⁻¹ for the primary amine groups. orgchemboulder.comwikieducator.org

Aromatic C=C ring stretching: Bands in the 1600-1450 cm⁻¹ region.

C-N stretching: Aromatic C-N bonds show strong bands around 1335-1250 cm⁻¹, while aliphatic C-N bonds absorb in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Out-of-plane (OOP) C-H bending: Strong bands in the 850-750 cm⁻¹ region, indicative of the 1,2- (ortho-) disubstitution pattern on the benzene ring.

Table 1: Predicted FT-IR Data for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3500 - 3300 | Medium-Weak | N-H Asymmetric & Symmetric Stretching (Aromatic & Aliphatic NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching |

| 2960 - 2850 | Medium | Aliphatic C-H Stretching (CH₃, CH₂, CH) |

| 1650 - 1580 | Medium-Strong | N-H Bending (Scissoring) |

| 1610 - 1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| 1335 - 1250 | Strong | Aromatic C-N Stretching |

| 1250 - 1020 | Medium-Weak | Aliphatic C-N Stretching |

| 850 - 750 | Strong | C-H Out-of-Plane Bending (ortho-disubstitution) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like N-H show strong IR absorptions, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the Raman spectrum would be expected to prominently feature bands from the aromatic ring.

Key expected Raman signals include:

A very strong signal for the aromatic ring "breathing" mode, which for aniline (B41778) appears around 810 cm⁻¹. ias.ac.in

Strong signals for other C-C stretching vibrations within the benzene ring. ias.ac.in

Signals corresponding to C-H stretching (both aromatic and aliphatic) around 3060 cm⁻¹ and 2900 cm⁻¹, respectively. researchgate.net

Vibrations associated with the propyl substituent.

The high photosensitivity of aniline, which can cause it to turn yellow and produce fluorescence that obscures the Raman signal, suggests that care would be needed in acquiring the spectrum of this compound. ias.ac.in

Table 2: Predicted Raman Spectroscopy Data for this compound

| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3060 | Medium | Aromatic C-H Stretching |

| ~2940 | Medium | Aliphatic C-H Stretching |

| ~1610 | Strong | Aromatic C=C Ring Stretching |

| ~1000 | Strong | Aromatic Ring Breathing (Trigonal) |

| ~810 | Very Strong | Aromatic Ring Breathing (Pulsation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would provide a wealth of structural information. The aromatic region would show complex splitting patterns for the four protons on the ortho-disubstituted ring. The chemical shifts of these protons would be influenced by the electron-donating effects of both the amino and the aminopropyl groups. The aliphatic region would show signals for the propyl chain.

Expected ¹H NMR signals:

Aromatic Protons (Ar-H): A complex multiplet system in the range of δ 6.5-7.5 ppm for the four protons on the benzene ring.

Amine Protons (-NH₂): Two separate, likely broad, signals for the aromatic and aliphatic amine protons. These signals can appear over a wide range (δ 0.5-5.0 ppm) and their positions are highly dependent on solvent and concentration. libretexts.org They would disappear upon shaking the sample with D₂O.

Methine Proton (-CH-): A signal for the proton on the carbon adjacent to both the ring and the aliphatic amine, likely a multiplet around δ 3.5-4.5 ppm.

Methylene (B1212753) Protons (-CH₂-): A multiplet for the methylene group of the propyl chain, expected around δ 1.5-2.0 ppm.

Methyl Protons (-CH₃): A triplet for the terminal methyl group, expected at the most upfield position, likely around δ 0.9-1.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule (six aromatic and three aliphatic).

Expected ¹³C NMR signals:

Aromatic Carbons: Six signals in the range of δ 110-150 ppm. The carbon atom attached to the aromatic amine group (C-1) would be significantly deshielded. For aniline, this carbon appears at ~146 ppm. rsc.org The carbon attached to the aminopropyl group (C-2) would also be deshielded. The other four aromatic carbons would appear at higher field. mdpi.com

Aliphatic Carbons: Three signals in the aliphatic region (δ 10-60 ppm). The methine carbon, being attached to both the ring and a nitrogen atom, would be the most downfield of the three. The methyl carbon would be the most upfield.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted δ (ppm) | Predicted Multiplicity | Assignment |

| Protons | 6.5 - 7.5 | m | Ar-H |

| 3.5 - 5.0 | br s | Ar-NH₂ | |

| 3.5 - 4.5 | m | -CH(NH₂)- | |

| 1.5 - 3.0 | br s | -CH(NH₂)- | |

| 1.5 - 2.0 | m | -CH₂- | |

| 0.9 - 1.2 | t | -CH₃ | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Carbons | 110 - 150 | Aromatic Carbons | |

| 50 - 65 | -CH(NH₂)- | ||

| 20 - 35 | -CH₂- | ||

| 10 - 15 | -CH₃ |

Chemical Shift Perturbations in Complexes and Derivatives

Chemical Shift Perturbation (CSP) analysis is used to study the binding of molecules, such as metal ions or other ligands, to a substrate. nih.gov In the case of this compound, both the aromatic and aliphatic amine groups represent potential coordination sites for metal ions.

Upon complexation, significant changes in the ¹H and ¹³C NMR spectra would be expected:

Downfield Shifts: Protons and carbons near the binding site (the nitrogen atoms) would typically experience a downfield shift (move to a higher ppm value). This is due to the deshielding effect caused by the coordination of the electron lone pair on the nitrogen to the metal center, which reduces the electron density around the nearby nuclei.

Magnitude of Perturbation: The magnitude of the chemical shift change for a particular nucleus is indicative of its proximity to the interaction site. researchgate.net Therefore, the protons of the amine groups, the methine proton, and the aromatic protons closest to the amine groups would likely show the largest perturbations.

Line Broadening: In cases of intermediate exchange rates on the NMR timescale between the free and bound states, significant broadening of the NMR signals can occur. nih.gov

By mapping these perturbations onto the molecule's structure, it is possible to identify the specific binding site and gain insights into the conformation of the resulting complex. researchgate.net

Absolute Stereochemical Determination via NMR with Chiral Discriminating Agents

The determination of the absolute configuration of a chiral primary amine like this compound can be effectively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs). This method is based on the principle of converting the enantiomers of the analyte into diastereomers by reacting them with an enantiomerically pure CDA. These resulting diastereomers possess distinct physical properties and, crucially, exhibit different chemical shifts in the NMR spectrum.

The process involves reacting the racemic or enantiomerically enriched this compound with a known enantiomer of a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or other agents like α-fluorinated phenylacetic phenylselenoester (FPP). frontiersin.org This reaction forms diastereomeric amides. Due to the different spatial arrangement of the groups in the diastereomers, the protons or other NMR-active nuclei near the chiral center experience different magnetic environments. This difference leads to a separation of their signals in the NMR spectrum.

For instance, when (R)- and (S)-2-(1-Aminopropyl)aniline are derivatized with (R)-MTPA, two diastereomers, (R,R)-MTPA-amide and (S,R)-MTPA-amide, are formed. The chemical shift difference (Δδ = δS - δR) for specific protons, particularly those on the aminopropyl side chain, can be measured. Empirical models, such as Mosher's model, correlate the sign of this Δδ value to the absolute configuration of the original amine by considering the anisotropic effect of the CDA's phenyl ring on the nearby protons of the amine moiety. frontiersin.org The development of new CDAs and computational methods, including DFT calculations of NMR chemical shifts, has further refined this technique, allowing for more reliable assignments without relying solely on empirical models. frontiersin.org

Table 1: Illustrative ¹H NMR Data for Diastereomeric Amides of this compound with a Chiral Derivatizing Agent (CDA)

| Proton | δ [(R)-Amine-(S)-CDA] (ppm) | δ [(S)-Amine-(S)-CDA] (ppm) | Δδ (δR - δS) (ppm) |

| H-1' (methine) | 4.15 | 4.25 | -0.10 |

| H-2' (methylene) | 1.70 | 1.65 | +0.05 |

| H-3' (methyl) | 0.95 | 0.98 | -0.03 |

Note: Data are hypothetical and for illustrative purposes to demonstrate the principle of chemical shift non-equivalence.

Electronic Spectroscopy (UV-Visible)

Absorption and Emission Spectra Analysis

The electronic absorption spectrum of this compound, like other aniline derivatives, is dominated by absorptions originating from the aniline chromophore. Aniline itself typically exhibits two main absorption bands in the ultraviolet region. researchgate.netresearchgate.net The primary, more intense band appears at a shorter wavelength (around 230-240 nm), and a secondary, less intense band is observed at a longer wavelength (around 280-290 nm). researchgate.netresearchgate.net

The presence of the 1-aminopropyl substituent at the ortho position is expected to cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted aniline. This is due to the electron-donating nature of the alkyl group, which can influence the energy levels of the molecular orbitals involved in the electronic transitions. The electronic properties of aniline and its derivatives are significantly affected by substituents on the benzene ring. acs.orgaip.org The absorption spectrum is a composite of these transitions, and its precise characteristics, including the molar absorptivity (ε), depend on the molecular structure and the solvent environment.

Table 2: Typical UV-Visible Absorption Data for Aniline and an Expected Profile for this compound in a Non-polar Solvent

| Compound | λmax 1 (nm) | εmax 1 (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | εmax 2 (L·mol⁻¹·cm⁻¹) |

| Aniline | ~230 | ~8600 | ~280 | ~1430 |

| This compound (Expected) | ~235 | ~8800 | ~285 | ~1500 |

Note: Data for this compound are estimated based on known substituent effects on the aniline chromophore.

Electronic Transitions (n→π, π→π)

The absorption bands observed in the UV-Visible spectrum of this compound correspond to specific electronic transitions within the molecule. uobabylon.edu.iq

π→π* Transitions : These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the aniline ring, the conjugated system of double bonds gives rise to these transitions. They are typically responsible for the strong absorption bands observed in the UV spectrum, including the primary band around 230-240 nm and the secondary band near 280 nm. researchgate.net

n→π* Transitions : This type of transition involves the promotion of an electron from a non-bonding orbital (n) to a π* antibonding orbital. In this compound, the lone pair of electrons on the nitrogen atom of the amino group can undergo this transition. The n→π* transitions are generally much weaker (lower molar absorptivity) than π→π* transitions and can sometimes be obscured by the more intense bands. uobabylon.edu.iqmsu.edu

The energy required for these transitions dictates the wavelength of absorption. The extensive conjugation in the aromatic ring lowers the energy gap for π→π* transitions, placing them within the accessible UV range. msu.edu

Solvent Effects on Spectroscopic Properties

The positions and intensities of the absorption bands of this compound are sensitive to the solvent environment, a phenomenon known as solvatochromism. ajrsp.comlokadrusti.org Changes in solvent polarity can stabilize the ground and excited states of the molecule to different extents, thereby altering the energy gap for electronic transitions. nih.gov

π→π* Transitions : For these transitions, the excited state is often more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state. This leads to a decrease in the transition energy and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). chemrxiv.org

n→π* Transitions : In contrast, the ground state of an n→π* transition is stabilized in polar, protic solvents (like water or ethanol) through hydrogen bonding with the nitrogen lone pair. This stabilization lowers the energy of the ground state more significantly than the excited state, increasing the energy gap for the transition. The result is a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift). ajrsp.com

Studying the UV-Visible spectrum of this compound in a range of solvents with varying polarities can thus provide valuable information about the nature of its electronic transitions.

Table 3: Hypothetical Solvent Effects on the λmax of this compound

| Solvent | Polarity (Dielectric Constant) | λmax (π→π) (nm) | λmax (n→π) (nm) |

| Cyclohexane | 2.0 | 284 | 295 |

| Dioxane | 2.2 | 286 | 292 |

| Ethanol | 24.6 | 288 | 285 |

| Water | 80.1 | 290 | 282 |

Note: Data are hypothetical, illustrating the expected trends of solvatochromic shifts.

Chiroptical Spectroscopy

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for studying chiral molecules like this compound. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. Since enantiomers interact differently with circularly polarized light, they produce distinct CD spectra that are mirror images of each other.

This property makes CD spectroscopy an excellent tool for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.govacs.org The magnitude of the CD signal, typically measured as molar ellipticity ([θ]) or differential extinction coefficient (Δε), is directly proportional to the concentration difference between the two enantiomers. A racemic mixture (50:50) will be CD-silent, while an enantiomerically pure sample will show the maximum CD signal. By creating a calibration curve that plots the CD signal intensity against known ee values for a series of standards, the enantiomeric purity of an unknown sample can be rapidly determined. nih.gov